Cas no 2138103-82-7 (1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene)

1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene 化学的及び物理的性質
名前と識別子
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- 1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene
- EN300-1136961
- 2138103-82-7
-
- インチ: 1S/C12H15IO/c1-9-3-2-4-10(7-9)12(8-13)14-11-5-6-11/h2-4,7,11-12H,5-6,8H2,1H3
- InChIKey: LNJZBKGLOBKTDU-UHFFFAOYSA-N
- SMILES: ICC(C1C=CC=C(C)C=1)OC1CC1
計算された属性
- 精确分子量: 302.01676g/mol
- 同位素质量: 302.01676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- XLogP3: 3.6
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136961-1g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1136961-2.5g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1136961-5g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1136961-0.5g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1136961-1.0g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 1g |
$1371.0 | 2023-06-09 | ||
Enamine | EN300-1136961-0.05g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1136961-10.0g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 10g |
$5897.0 | 2023-06-09 | ||
Enamine | EN300-1136961-0.1g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1136961-10g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1136961-5.0g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene |
2138103-82-7 | 5g |
$3977.0 | 2023-06-09 |
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene 関連文献
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzeneに関する追加情報
Comprehensive Overview of 1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene (CAS No. 2138103-82-7): Properties, Applications, and Industry Relevance
The chemical compound 1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene (CAS No. 2138103-82-7) is a specialized organic molecule featuring a unique combination of functional groups, including a cyclopropoxy moiety, an iodoethyl chain, and a methylbenzene (toluene-derived) aromatic ring. This structural complexity makes it a valuable intermediate in pharmaceutical synthesis, agrochemical research, and advanced material science. Its CAS number 2138103-82-7 serves as a critical identifier for regulatory and commercial purposes, ensuring precise classification in global chemical databases.
In recent years, the demand for iodoethyl-containing compounds has surged due to their versatility in cross-coupling reactions, particularly in palladium-catalyzed processes like Suzuki-Miyaura and Heck reactions. Researchers frequently search for "1-cyclopropoxy-2-iodoethyl derivatives" or "iodinated toluene analogs" to explore their potential in drug discovery, where the cyclopropyl ether group enhances metabolic stability. The compound’s methylbenzene core also aligns with trends in bioisostere design, a hot topic in medicinal chemistry for optimizing drug-like properties.
From a synthetic perspective, CAS 2138103-82-7 exemplifies the growing interest in stereoselective methodologies. The iodoethyl segment allows for further functionalization via nucleophilic substitution or radical reactions, while the cyclopropoxy ring offers strain-driven reactivity—a feature exploited in cyclopropanation strategies. Industry forums often highlight queries like "how to stabilize cyclopropoxy intermediates" or "applications of iodinated aromatic ethers," reflecting its niche yet impactful role.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, the compound’s iodine content necessitates proper handling to avoid unnecessary waste. Sustainable protocols for iodo-compound recycling are gaining traction, resonating with the broader push for green chemistry. Analytical techniques such as HPLC-MS and NMR are typically employed to characterize 1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene, ensuring purity for high-value applications.
In material science, derivatives of 3-methylbenzene with cyclopropyl ether groups have been investigated for liquid crystal formulations and polymer modifiers. The compound’s rigid yet flexible structure contributes to thermal stability, a key parameter in "high-performance material design." Patent literature reveals its utility in electronic coatings, where aromatic iodides improve adhesion and durability.
To address common queries from synthetic chemists: "What solvents are compatible with CAS 2138103-82-7?"—polar aprotic solvents like DMF or acetonitrile are preferred. Another frequent question, "Can the iodine be replaced via metal-halogen exchange?," is answered affirmatively, with documented success using organolithium or Grignard reagents. These details underscore the compound’s adaptability in multistep syntheses.
In summary, 1-(1-cyclopropoxy-2-iodoethyl)-3-methylbenzene (CAS No. 2138103-82-7) bridges multiple disciplines, from small-molecule drug development to advanced material engineering. Its structural motifs align with contemporary research priorities, including C-H activation and ring-strain utilization, making it a compelling subject for further innovation. As industries prioritize atom-efficient and diverse building blocks, this compound’s relevance is poised to expand.
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